molecular formula C19H21NO B11231177 N-(4-methylphenyl)-1-phenylcyclopentane-1-carboxamide

N-(4-methylphenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B11231177
M. Wt: 279.4 g/mol
InChI Key: FNUSUDMVDBPOGY-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-1-phenylcyclopentane-1-carboxamide is an organic compound with a complex structure that includes a cyclopentane ring, a phenyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-1-phenylcyclopentane-1-carboxamide typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and more efficient production. The use of microreactors also enables the optimization of reaction parameters, such as temperature and flow rate, to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where reagents like alkyl halides can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst at room temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: N-alkylated amides.

Scientific Research Applications

N-(4-methylphenyl)-1-phenylcyclopentane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclopentane ring in This compound imparts unique steric and electronic properties, making it distinct from other similar compounds. This structural feature can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications .

Properties

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

N-(4-methylphenyl)-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C19H21NO/c1-15-9-11-17(12-10-15)20-18(21)19(13-5-6-14-19)16-7-3-2-4-8-16/h2-4,7-12H,5-6,13-14H2,1H3,(H,20,21)

InChI Key

FNUSUDMVDBPOGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3

Origin of Product

United States

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